(1H-indol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
The compound “(1H-indol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a complex organic molecule that contains an indole group, a trifluoroethoxy group, and an azetidine group. Indoles are aromatic heterocyclic organic compounds that have been found in many natural substances . Trifluoroethoxy is a group containing a chain of two carbon atoms and three fluorine atoms, and azetidine is a four-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole, azetidine, and trifluoroethoxy functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole, azetidine, and trifluoroethoxy groups. The indole group might undergo electrophilic substitution, while the azetidine ring might be involved in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethoxy group might increase its lipophilicity, which could affect its solubility and distribution in the body .Scientific Research Applications
Synthesis and Characterization of Indole Derivatives
Novel indole-based compounds have been synthesized and characterized for their potential applications. For instance, antimicrobial activity was observed in a series of 1,3,4-oxadiazoles derived from indole, showcasing their utility in developing antibacterial and antifungal agents (L. Nagarapu & Upendra Pingili, 2014).
Catalytic Asymmetric Addition in Organic Synthesis
Research on enantiopure azetidine derivatives, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol , demonstrates their effectiveness in catalyzing asymmetric additions to aldehydes, achieving high enantioselectivity. This highlights their role in synthesizing enantioenriched compounds, crucial for pharmaceutical development (Mincan Wang et al., 2008).
Electronic and Vibrational Spectroscopy Studies
A combined experimental and theoretical study on (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone provided insights into its energetic, spectroscopic profiles, and electronic properties. This work supports the development of melatonin receptor ligands, indicating the importance of such compounds in medical chemistry (Reem I. Al-Wabli et al., 2017).
Organofluorine Compounds in Enzyme Inhibition
A study identified novel heteroaromatic organofluorine compounds as inhibitors of fructose-1,6-bisphosphatase, a key enzyme in the gluconeogenesis pathway. This discovery opens avenues for developing new treatments for diabetes and metabolic disorders (A. Rudnitskaya et al., 2009).
Antitumor Activity and Drug Metabolism
The compound 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) exhibits potent antitumor activity and has been studied for its pharmacokinetics and metabolism in various species. It represents a promising lead for anticancer drugs with reduced side effects compared to traditional treatments (Sunjoo Ahn et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1H-indol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)8-21-11-6-19(7-11)13(20)10-1-2-12-9(5-10)3-4-18-12/h1-5,11,18H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGFYAMGIWAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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